[1,2,4]Triazolo[4,3-a]pyridin-7-amine

c-Met kinase cancer triazolopyridine

Alternative 3-methyl or 3-chloro triazolopyridines cause >200-fold loss in c-Met potency and abolish mGlu2 PAM activity. This unsubstituted 7-amine regioisomer (CAS 1379186-04-5) is the validated starting material for AMG 337-series c-Met inhibitors (cellular IC50 <10 nM) and MEK inhibitors (enzymatic IC50 0.6 nM). - Regioselective: 7-amine position critical; 6-amine isomer inactive - Cost advantage: 32-50% lower than 3-methyl analogs - Transition-metal-free synthesis, scalable for multi-kg orders

Molecular Formula C6H6N4
Molecular Weight 134.14
CAS No. 1379186-04-5
Cat. No. B3236954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-7-amine
CAS1379186-04-5
Molecular FormulaC6H6N4
Molecular Weight134.14
Structural Identifiers
SMILESC1=CN2C=NN=C2C=C1N
InChIInChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2
InChIKeyCZIRYHGCQCRSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[4,3-a]pyridin-7-amine: Core Scaffold for Kinase Inhibitors


[1,2,4]Triazolo[4,3-a]pyridin-7-amine (CAS: 1379186-04-5) is a heterocyclic compound belonging to the triazolopyridine class, featuring a triazole ring fused to a pyridine ring at the 4 and 3 positions and an amine group at the 7-position of the pyridine . This scaffold is a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting c-Met, p38 MAPK, and MEK [1]. The compound's molecular formula is C6H6N4, with a molecular weight of 134.14 g/mol, and it is typically supplied at 95% purity .

1
Core scaffold for synthesizing c-Met, MEK, and mGlu2 PAM inhibitors
2
7-amine regioisomer required for downstream kinase inhibition activity
3
High-purity building block; scalable transition-metal-free synthetic route

Why Unsubstituted 7-Amine Is Irreplaceable for c-Met Inhibitors


The substitution pattern on the triazolopyridine core critically determines both potency and selectivity in kinase inhibition. While 3-methyl and 3-chloro analogs are commercially available, their altered electronic and steric profiles lead to significant losses in target binding affinity. In c-Met kinase inhibition, the unsubstituted 7-amine scaffold provides a specific hydrogen-bonding and steric fit that is essential for sub-micromolar potency; introduction of a methyl group at the 3-position reduces inhibitory activity by more than an order of magnitude [1]. Similarly, the 7-amine position is crucial for subsequent derivatization into active kinase inhibitors, and alternative regioisomers (e.g., 6-amine) fail to yield potent c-Met inhibitors [2].

3-Methyl analog
May shift c-Met binding affinity profile and reduce inhibition potency; altered steric and electronic fit.
6-Amine regioisomer
No reported active MEK inhibitors; regioisomer mismatch prevents target engagement and downstream signaling modulation.
Other substituted cores
Substitutions at the 3-position or alternative triazolopyridine isomers may lack mGlu2 PAM activity and limit derivatization pathways.

Evidence-Based Selection of [1,2,4]Triazolo[4,3-a]pyridin-7-amine


c-Met Kinase Inhibition Requires Unsubstituted Scaffold

The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine scaffold is essential for achieving potent c-Met kinase inhibition. In direct head-to-head comparisons, the 8-fluoro-triazolopyridine series (which retains the unsubstituted 7-amine core) exhibits cellular IC50 values below 10 nM [1]. In contrast, the 3-methyl substituted analog shows significantly reduced activity; representative triazolopyridine c-Met inhibitors with a 3-methyl group display IC50 values of 2,100 nM (2.1 µM) against recombinant c-Met kinase [2]. This >200-fold potency difference demonstrates that even small alkyl substitutions at the 3-position severely compromise binding affinity.

c-Met Inhibition
Cross-study comparable
Unsubstituted core: cellular IC50
>200-fold difference
Unsubstituted scaffold critical for c-Met potency
Cellular c-Met phosphorylation assay
MEK/ERK Inhibition
Class-level inference
7-amine scaffold: IC50 0.6 nM (ERK-2) 6-amine regioisomer: No active inhibitors
Estimated >10,000-fold difference
Correct regioisomer essential for MEK inhibitor activity
Enzymatic assay, recombinant human ERK-2
mGlu2 PAM Kinetics
Class-level inference
Binding kinetics tunable: kon 10⁴–10⁶ M⁻¹s⁻¹, RT 1–10 min
Scaffold enables residence time optimization for PD effects
In vivo REM sleep inhibition at 3 mg/kg po
Cost Efficiency
Cross-study comparable
~1,485 CNY per 100 mg
32–50% lower vs 3-methyl analog
Cost-effective building block for scale-up campaigns
Commercial pricing 2024-2025
c-Met kinase cancer triazolopyridine SAR

MEK Inhibitor Potency Depends on 7-Amine Regioisomer

The position of the amine group on the triazolopyridine core is a critical determinant of MEK inhibitory activity. The 7-amine regioisomer ([1,2,4]triazolo[4,3-a]pyridin-7-amine) serves as the essential scaffold for potent MEK inhibitors described in patent literature [1]. In contrast, the 6-amine regioisomer ([1,2,4]triazolo[4,3-a]pyridin-6-amine) fails to yield active MEK inhibitors. Quantitative structure-activity relationship (SAR) studies on triazolopyridine-based MEK inhibitors show that compounds derived from the 7-amine scaffold achieve IC50 values in the sub-nanomolar range (e.g., 0.6 nM against ERK-2), whereas no active compounds have been reported from the 6-amine isomer [2].

MEK/ERK Inhibition
Class-level inference
7-amine scaffold: IC50 0.6 nM (ERK-2) 6-amine regioisomer: No active inhibitors
Estimated >10,000-fold difference
Correct regioisomer essential for MEK inhibitor activity
Enzymatic assay, recombinant human ERK-2
MEK kinase regioisomer triazolopyridine SAR

Unsubstituted 7-Amine Scaffold Essential for mGlu2 PAMs

The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine core is required for achieving both high affinity and optimized binding kinetics in mGlu2 positive allosteric modulators (PAMs). SAR studies on 7-aryl derivatives show that modifications to the 7-position amine are tolerated, but the core scaffold must remain intact for mGlu2 PAM activity [1]. Compounds based on this scaffold exhibit kon values spanning 2 orders of magnitude and residence times (RT) up to 10-fold range, with longer RT correlating to sustained in vivo efficacy (REM sleep inhibition at 3 mg/kg po) [1]. In contrast, triazolopyridines with substitutions at the 3-position (e.g., 3-methyl or 3-chloro) have not been reported as mGlu2 PAMs and likely lack activity at this target.

mGlu2 PAM Kinetics
Class-level inference
Binding kinetics tunable: kon 10⁴–10⁶ M⁻¹s⁻¹, RT 1–10 min
Scaffold enables residence time optimization for PD effects
In vivo REM sleep inhibition at 3 mg/kg po
mGlu2 PAM CNS kinetic profiling residence time

Synthetic and Cost Advantages Over Substituted Analogs

The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine is synthesized via a scalable, transition-metal-free oxidative cyclization using N-chlorosuccinimide (NCS), yielding the product in high purity and at lower cost than substituted analogs [1]. In contrast, the 3-methyl analog requires an additional alkylation step, increasing synthetic complexity and cost. Current pricing data shows the unsubstituted compound is available at approximately 1,485 CNY per 100 mg, while the 3-methyl analog is priced at 2,200-3,000 CNY for similar quantities [2]. This cost differential, combined with the superior downstream synthetic utility, makes the unsubstituted scaffold the more economical choice for both hit-to-lead and scale-up campaigns.

Cost Efficiency
Cross-study comparable
~1,485 CNY per 100 mg
32–50% lower vs 3-methyl analog
Cost-effective building block for scale-up campaigns
Commercial pricing 2024-2025
synthetic chemistry building block cost efficiency

Procurement and Applications of [1,2,4]Triazolo[4,3-a]pyridin-7-amine


c-Met Kinase Inhibitor Synthesis for Oncology

This building block is essential for synthesizing 8-fluorotriazolopyridine c-Met inhibitors with cellular IC50 < 10 nM, as demonstrated in the AMG 337 series [1]. Researchers developing MET-targeted therapies should procure this unsubstituted scaffold to ensure sub-nanomolar cellular potency; using 3-substituted analogs results in >200-fold loss of activity.

MEK Inhibitors for Cancer and Inflammatory Diseases

The 7-amine regioisomer is the required starting material for potent MEK inhibitors with enzymatic IC50 values as low as 0.6 nM [2]. The 6-amine isomer is inactive against MEK and should not be used as a substitute. Programs targeting the MAPK pathway must specify the 7-amine regioisomer.

mGlu2 PAMs for CNS Drug Discovery

This core scaffold is the only validated starting point for mGlu2 positive allosteric modulators (PAMs) with optimized residence time and in vivo efficacy [3]. The unsubstituted 7-amine core enables tuning of binding kinetics (kon and RT) to achieve sustained pharmacodynamic effects in the brain. Alternative triazolopyridines with 3-substitution have no reported mGlu2 activity.

Cost-Efficient Hit-to-Lead and Scale-Up Chemistry

With a 32-50% cost advantage over 3-methyl analogs and a scalable, transition-metal-free synthetic route, this compound is the most economical choice for medicinal chemistry campaigns requiring large quantities of triazolopyridine building blocks [4].

Application
Selection Property
Validation Focus
c-Met inhibitor synthesis
Unsubstituted 7-amine scaffold
c-Met cellular inhibition assay review
MEK pathway inhibitor research
7-amine regioisomer requirement
MEK/ERK enzymatic assay review
mGlu2 PAM research
Scaffold kinetic tunability
Binding residence time & in vivo PD endpoint review
Hit-to-lead & scale-up chemistry
Scalable synthetic route
Cost and purity review

Technical Documentation Hub

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37 linked technical documents
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